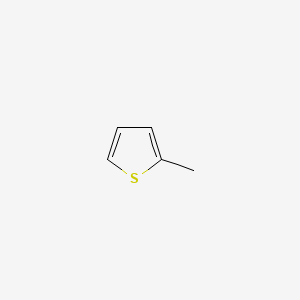

2-Methylthiophene

説明

This compound has been reported in Xanthopappus subacaulis, Psidium guajava, and Solanum lycopersicum with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

IUPAC Name |

2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBUAPQHNYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060291 | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

112.6 mg/L @ 25 °C (exp) | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

24.9 [mmHg] | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-14-3, 25154-40-9 | |

| Record name | 2-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63.4 °C | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methylthiophene

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and provides a self-validating framework for the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a five-membered heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. Its thiophene ring system is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. A thorough understanding of its structural and electronic properties is paramount, and spectroscopic analysis provides the foundational data for this understanding. This guide details the application of vibrational (IR and Raman), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques for the unambiguous identification and characterization of this compound.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. The selection rules for these two techniques are different but complementary. IR spectroscopy measures the absorption of infrared radiation corresponding to a change in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light, with active modes involving a change in polarizability.

Experimental Protocol: Acquiring Vibrational Spectra

-

Sample Preparation : For liquid samples like this compound, spectra are typically acquired neat. A single drop of the liquid is placed between two KBr or NaCl plates for IR analysis or in a glass capillary tube for Raman analysis.

-

Instrumentation :

-

FTIR Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.

-

Raman Spectrometer : A dispersive Raman spectrometer with a laser excitation source (e.g., 785 nm) is used. The spectrum is collected over a similar range of Raman shifts.

-

-

Data Acquisition : A background spectrum (of air or the empty sample holder) is first collected and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.

Workflow for Vibrational Spectroscopy

Caption: Workflow for acquiring and analyzing vibrational spectra.

Data Analysis and Interpretation

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending of C-H, C=C, C-S, and C-C bonds. The table below summarizes the key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3100 | Medium | Strong | Aromatic C-H Stretch |

| ~2920 | Medium | Strong | Methyl (CH₃) Asymmetric & Symmetric Stretch |

| ~1530 | Strong | Medium | Aromatic Ring C=C Stretch |

| ~1450 | Strong | Strong | Aromatic Ring C=C Stretch & CH₃ Asymmetric Bend |

| ~1370 | Medium | Medium | CH₃ Symmetric Bend |

| ~840 | Very Strong | Medium | C-H Out-of-Plane Bending (Ring) |

| ~700 | Strong | Strong | Ring Breathing / C-S Stretch |

-

Aromatic C-H Stretch : The bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the aromatic nature of the thiophene ring.

-

Methyl C-H Stretch : The peaks just below 3000 cm⁻¹ are definitive evidence of the methyl group's sp³ hybridized C-H bonds.

-

Ring Stretching Modes : The strong absorptions in the 1600-1400 cm⁻¹ region are due to the C=C stretching vibrations within the thiophene ring.

-

C-H Out-of-Plane Bending : The very strong band around 840 cm⁻¹ is a key feature for substituted thiophenes and helps identify the substitution pattern on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of ¹H and ¹³C nuclei.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

-

Instrumentation : Place the sample in a 5 mm NMR tube and acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to establish connectivity.

Workflow for NMR Spectroscopy

Caption: Workflow for acquiring and analyzing NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration (proton count), and spin-spin coupling.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.12 | Doublet of doublets | J₅₄ ≈ 5.1, J₅₃ ≈ 1.2 | 1H |

| H4 | ~6.90 | Doublet of doublets | J₄₅ ≈ 5.1, J₄₃ ≈ 3.5 | 1H |

| H3 | ~6.67 | Multiplet | - | 1H |

| CH₃ | ~2.45 | Singlet | - | 3H |

-

Chemical Shifts : The protons on the aromatic ring (H3, H4, H5) appear in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the ring current. The methyl group protons are significantly more shielded, appearing upfield around 2.45 ppm.

-

Integration : The relative areas under the peaks confirm the proton count: 1:1:1 for the ring protons and 3 for the methyl group.

-

Coupling Constants : The magnitude of the coupling constants (J) provides direct evidence of connectivity. The large coupling (J₄₅ ≈ 5.1 Hz) is typical for adjacent protons on a thiophene ring. The smaller couplings (J₅₃ and J₄₃) are long-range couplings, which are also characteristic of this ring system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~139.8 |

| C5 | ~126.9 |

| C4 | ~125.2 |

| C3 | ~123.0 |

| CH₃ | ~15.1 |

-

Chemical Shifts : The four sp² carbons of the thiophene ring appear in the aromatic region (120-140 ppm). The carbon atom bonded to the electron-donating methyl group (C2) is the most downfield. The sp³ carbon of the methyl group is highly shielded and appears far upfield at approximately 15.1 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates impurities before analysis.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and produces a reproducible, library-searchable spectrum.

-

Detection : The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectrum Analysis

The EI mass spectrum of this compound is dominated by the molecular ion and a characteristic major fragment.

| m/z | Relative Intensity (%) | Assignment |

| 98 | 100 | [M]⁺˙ (Molecular Ion) |

| 97 | 80 | [M-H]⁺ (Thiopyrylium ion) |

| 53 | 15 | [C₄H₅]⁺ |

-

Molecular Ion (M⁺˙) : A prominent peak at m/z 98 corresponds to the molecular weight of this compound (C₅H₆S), confirming its elemental composition.

-

Major Fragmentation : The most significant fragment occurs at m/z 97. This is formed by the loss of a single hydrogen atom from the molecular ion to form the highly stable, aromatic thiopyrylium cation. This fragmentation pathway is a hallmark of alkyl-substituted thiophenes.

Primary Fragmentation Pathway

Caption: Primary fragmentation of this compound in EI-MS.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from multiple, complementary methods.

Caption: Integrated approach for structural elucidation.

-

MS establishes the correct molecular weight (98 amu) and elemental formula (C₅H₆S).

-

IR/Raman confirms the presence of an aromatic ring and a methyl group.

-

¹³C NMR shows five distinct carbon environments (four aromatic, one aliphatic).

-

¹H NMR confirms the 3:1:1:1 proton ratio, their chemical environments, and, most importantly, their exact placement and connectivity on the thiophene ring through spin-spin coupling patterns.

This multi-technique approach forms a self-validating system, ensuring the highest degree of confidence in the structural assignment of this compound.

References

- Spectral Database for Organic Compounds (SDBS). This compound NMR Spectra. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Search for "this compound")

- NIST Chemistry WebBook. This compound Mass Spectrum. National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to 2-Methylthiophene: Chemical Properties and Reactions

Abstract

2-Methylthiophene, a prominent member of the thiophene family, serves as a versatile and crucial building block in the synthesis of a wide array of functional materials and pharmaceutical agents.[1][2] Its unique electronic properties, conferred by the sulfur heteroatom and the methyl substituent, govern its reactivity and make it a subject of significant interest for researchers, scientists, and professionals in drug development. This guide provides a comprehensive exploration of the chemical properties of this compound, its characteristic reactions, and its applications, with a focus on the underlying mechanistic principles and practical synthetic methodologies.

Introduction to this compound: A Privileged Scaffold

This compound is an organosulfur compound characterized by a five-membered aromatic ring containing a sulfur atom, with a methyl group substituted at the 2-position.[2] The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to act as a bioisostere of a phenyl ring while offering distinct electronic and metabolic properties.[3] The methyl group in this compound further modulates its reactivity and provides a key structural element for derivatization. This guide will delve into the fundamental characteristics of this important heterocycle and its synthetic transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in synthesis.

Physical Properties

This compound is a colorless to light yellow, flammable liquid with a characteristic sulfurous odor.[2] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₆S |

| Molecular Weight | 98.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 112-113 °C |

| Melting Point | -63 °C |

| Density | 1.014 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.520 |

| Solubility in Water | Immiscible |

Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, 1H, H5), 6.88 (dd, 1H, H4), 6.75 (d, 1H, H3), 2.49 (s, 3H, -CH₃). The electron-donating methyl group shields the adjacent protons, leading to characteristic shifts in the aromatic region.

-

¹³C NMR (CDCl₃, 100 MHz): δ 139.7 (C2), 126.9 (C5), 125.1 (C4), 123.0 (C3), 15.0 (-CH₃).

-

Infrared (IR, neat): Key absorptions include C-H stretching of the aromatic ring (~3100 cm⁻¹), C-H stretching of the methyl group (~2920 cm⁻¹), and C=C stretching of the aromatic ring (~1500-1400 cm⁻¹).

-

Mass Spectrometry (EI): m/z (%) = 98 (M⁺, 100), 97 (M⁺-H, 80), 83 (M⁺-CH₃, 20).

Synthesis of this compound

While commercially available, understanding the primary synthetic routes to this compound provides valuable context for its chemistry.

-

Wolff-Kishner Reduction: A common laboratory-scale synthesis involves the Wolff-Kishner reduction of thiophene-2-carboxaldehyde. This reaction proceeds via the formation of a hydrazone, which is then treated with a strong base at high temperature to reduce the aldehyde to a methyl group.[4]

-

Industrial Synthesis: On an industrial scale, this compound can be produced through the vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide over a metal oxide catalyst.[4]

Caption: Wolff-Kishner reduction for the synthesis of this compound.

Key Chemical Reactions of this compound

The reactivity of this compound is dominated by the electron-rich nature of the thiophene ring, which readily undergoes electrophilic substitution, metalation, and various transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

This compound is highly activated towards electrophilic aromatic substitution, with the reaction proceeding preferentially at the C5 position. This regioselectivity is a consequence of the combined electron-donating effects of the sulfur atom and the methyl group, which stabilize the cationic intermediate (arenium ion) formed during electrophilic attack at this position.

Caption: Regioselectivity in the electrophilic substitution of this compound.

Bromination of this compound with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride proceeds smoothly to yield 2-bromo-5-methylthiophene.

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (1.05 eq) and a radical initiator such as AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation to obtain 2-bromo-5-methylthiophene.

Nitration of this compound requires mild conditions to avoid oxidation and polysubstitution. A mixture of nitric acid and acetic anhydride is a commonly used nitrating agent.

Experimental Protocol: Nitration of this compound

-

Cool a mixture of acetic anhydride and acetic acid in a three-necked flask to 0 °C.

-

Slowly add fuming nitric acid while maintaining the temperature below 10 °C.

-

Add a solution of this compound in acetic anhydride dropwise to the nitrating mixture, keeping the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, remove the solvent, and purify the resulting 2-methyl-5-nitrothiophene by chromatography or crystallization.

Friedel-Crafts acylation of this compound with an acylating agent such as acetic anhydride in the presence of a Lewis acid catalyst (e.g., iodine or a solid acid catalyst) affords 2-acetyl-5-methylthiophene.[5][6][7]

Experimental Protocol: Acylation of this compound

-

To a mixture of this compound (1.0 eq) and acetic anhydride (1.1 eq), add a catalytic amount of iodine (0.1 eq).

-

Heat the reaction mixture to a gentle reflux and monitor by TLC.

-

After completion, cool the mixture and dilute with diethyl ether.

-

Wash the organic layer with aqueous sodium thiosulfate, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation to yield 2-acetyl-5-methylthiophene.

The Vilsmeier-Haack reaction is a highly effective method for the formylation of this compound, yielding 5-methyl-2-thiophenecarboxaldehyde.[8] The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound [8]

-

In a three-necked flask under an inert atmosphere, cool a solution of anhydrous DMF (3 eq) in anhydrous dichloromethane (DCM) to 0 °C.

-

Slowly add POCl₃ (1.2 eq) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of this compound (1 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize with saturated sodium bicarbonate solution and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation to obtain 5-methyl-2-thiophenecarboxaldehyde.[8]

Sulfonation of this compound can be achieved using chlorosulfonic acid, typically affording the 5-sulfonyl chloride derivative, which is a versatile intermediate.[10][11]

Experimental Protocol: Sulfonation of this compound

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (4 eq) to 0 °C.

-

Slowly add this compound (1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid this compound-5-sulfonyl chloride will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

Metalation

The hydrogen at the C5 position of this compound is acidic enough to be removed by strong bases like organolithium reagents, leading to the formation of 5-lithio-2-methylthiophene. This organometallic intermediate is a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.[12][13]

Caption: Metalation of this compound and subsequent reaction with an electrophile.

Experimental Protocol: Lithiation of this compound [14]

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

-

The resulting solution of 5-lithio-2-methylthiophene can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound, such as 2-bromo-5-methylthiophene, are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The Suzuki-Miyaura coupling is a prominent example.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methylthiophene

-

To a flask, add 2-bromo-5-methylthiophene (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to afford the 2-aryl-5-methylthiophene.

Oxidation

The sulfur atom in this compound can be oxidized to the corresponding sulfoxide and sulfone. The reactivity of the thiophene ring is significantly altered upon oxidation.

Experimental Protocol: Oxidation to this compound-1,1-dioxide

-

Dissolve this compound in a suitable solvent like dichloromethane.

-

Add a stoichiometric amount of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C.

-

To achieve the sulfone, use at least two equivalents of the oxidizing agent.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium sulfite and sodium bicarbonate.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Reduction and Desulfurization

The thiophene ring of this compound can be reduced to the corresponding saturated heterocycle, 2-methyltetrahydrothiophene, through catalytic hydrogenation.[8] Desulfurization, the complete removal of the sulfur atom, can be achieved using Raney nickel.[15][16][17][18]

Experimental Protocol: Catalytic Hydrogenation of this compound

-

In a high-pressure reactor, dissolve this compound in a suitable solvent like ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).

-

Heat the mixture and stir until the reaction is complete (monitored by GC or NMR).

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Remove the solvent under reduced pressure to obtain 2-methyltetrahydrothiophene.

Experimental Protocol: Desulfurization with Raney Nickel

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add a slurry of activated Raney nickel.

-

Heat the mixture to reflux and monitor the reaction by GC-MS.

-

Upon completion, cool the mixture and carefully filter off the Raney nickel.

-

Remove the solvent under reduced pressure to obtain the corresponding alkane.

Ring-Opening Reactions

Under certain conditions with strong bases like organolithium reagents, the thiophene ring can undergo ring-opening reactions.[18] This reactivity is less common than substitution but can provide access to unique acyclic structures.

Applications in Drug Discovery and Development

The this compound scaffold is a key structural motif in a number of biologically active molecules and approved drugs. Its presence can influence a compound's pharmacokinetic properties, such as metabolic stability and lipophilicity, and can also play a direct role in binding to biological targets.[3]

-

Olanzapine: The antipsychotic drug olanzapine contains a thieno[2,3-b][3][8]benzodiazepine core, which is derived from a substituted 2-aminothiophene.[1][3] The synthesis of this core often starts from precursors that can be prepared from this compound derivatives.

-

Anticancer Agents: Thiophene carboxamide scaffolds have shown promise as anticancer agents. The this compound moiety can be incorporated to modulate the electronic and steric properties of these compounds to optimize their activity and selectivity.

-

Structure-Activity Relationships (SAR): In drug design, the this compound group can be used as a bioisosteric replacement for other aromatic rings. The methyl group can provide beneficial steric interactions within a receptor's binding pocket and can also block sites of metabolism, thereby improving the drug's half-life.[3][16] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions.

Conclusion

This compound is a heterocycle of significant importance in organic synthesis and medicinal chemistry. Its rich and versatile reactivity, particularly in electrophilic substitution and metal-catalyzed cross-coupling reactions, allows for the construction of a diverse range of complex molecules. The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central.

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate.

- A One Pot Process For The Preparation Of Olanzapine Intermediate. Quick Company.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- WO2007102167A1 - A process for the preparation of anhydrous polymorphic form of olanzapine. Google Patents.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Desulfurization with Raney Nickel. Organic Reactions.

- Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. PubMed.

- Structure Activity Relationship. SlideShare.

- Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

- The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate.

- Raney nickel. Grokipedia.

- Reagent Friday: Raney Nickel. Master Organic Chemistry.

- Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate.

- This compound. Wikipedia.

- Vilsmeier–Haack reaction. Wikipedia.

- Raney nickel desulfurization. Britannica.

- Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

- Some typical biologically active compounds containing 2-aminothiophene scaffold. ResearchGate.

- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.

- Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator.

- Acylation using an anhydride. YouTube.

- US2522752A - Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex. Google Patents.

- US2432991A - Acylation of thiophene. Google Patents.

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals.

- 2-thiophenethiol. Organic Syntheses Procedure.

- Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Elsevier.

- The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org.

- Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH.

- Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec.

- Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC - NIH.

- Metallation of Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene with Butyllithium. SciSpace.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.strem.com [resources.strem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. api.pageplace.de [api.pageplace.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. repository.limu.edu.ly [repository.limu.edu.ly]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sciencemadness Discussion Board - desulfuration - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. organicreactions.org [organicreactions.org]

A Senior Application Scientist's Guide to Impurities in 2-Methylthiophene Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of: A Senior Application Scientist

Foreword: The Critical Role of Purity in 2-Methylthiophene Applications

This compound is a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its heterocyclic structure is a key pharmacophore in drugs ranging from antihistamines to antipsychotics. However, like any synthetically derived compound, its purity is paramount. Seemingly minor impurities, particularly isomeric variants, can have profound impacts on downstream reaction yields, final product purity, and, most critically, the safety and efficacy of the resulting API. This guide provides an in-depth examination of the common impurities encountered during the synthesis of this compound, focusing on their formation, identification, and mitigation. The protocols and insights shared herein are designed to empower researchers to produce this compound of the highest possible quality, ensuring the integrity of their subsequent research and development efforts.

Part 1: Common Synthetic Routes and Their Impurity Profiles

The choice of synthetic route is the single most important factor determining the impurity profile of crude this compound. Two methods predominate in laboratory and industrial settings: the Paal-Knorr synthesis and the reaction of levulinic acid with a sulfurizing agent.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and versatile method for creating substituted thiophenes from 1,4-dicarbonyl compounds.[2][3][4] For this compound, the required precursor is a 1,4-pentanedione derivative. The reaction is typically carried out using a potent sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][5]

Mechanism Overview: The reaction proceeds through the thionation of the carbonyl oxygens, followed by an intramolecular condensation and dehydration to form the aromatic thiophene ring.[5]

Primary Impurities and Their Formation:

-

3-Methylthiophene: This is the most common and challenging impurity. Its formation can arise from trace amounts of isomeric 1,4-dicarbonyl starting materials or potential rearrangement under harsh reaction conditions.

-

Unreacted 1,4-Dicarbonyl: Incomplete reaction leads to the presence of the starting diketone in the final product.

-

Furan Byproducts: Phosphorus pentasulfide and Lawesson's reagent are also powerful dehydrating agents.[3][4] This can promote a competing reaction pathway where the 1,4-dicarbonyl cyclizes to form 2-methylfuran instead of reacting with the sulfurizing agent.[6]

-

Phosphorous-Containing Byproducts: Residuals from the sulfurizing agent can persist through workup.

Diagram: Paal-Knorr Synthesis and Furan Impurity Formation

Caption: Competing pathways in the Paal-Knorr synthesis.

Synthesis from Levulinic Acid

A commercially significant route involves the reaction of levulinic acid, a biomass-derived platform chemical, with a sulfur source.[7][8][9] This approach is valued for its use of renewable feedstocks. The reaction with Lawesson's reagent, for example, can produce 5-methylthiophene-2-thiol, which can be further processed.[7][10]

Primary Impurities and Their Formation:

-

Isomeric Thiophenes: Similar to the Paal-Knorr route, the formation of 3-methylthiophene can occur, though often to a lesser extent depending on the specific process.

-

Sulfurized Byproducts: A complex mixture of sulfur-containing organic compounds can be generated, particularly if the reaction is not driven to completion or if temperatures are not carefully controlled.

-

Unreacted Levulinic Acid: The presence of the acidic starting material can complicate downstream processing and purification.

-

Polymeric/Tarry Materials: Levulinic acid can be prone to polymerization or degradation under the often harsh reaction conditions, leading to the formation of intractable tars.[11]

Part 2: Analytical Characterization of Impurities

Accurate identification and quantification of impurities are non-negotiable. A multi-technique approach is often required for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile compounds like this compound and its related impurities.[12][13] Its strength lies in its ability to separate complex mixtures and provide definitive identification of the components based on their mass spectra.[12]

Key Advantages:

-

High Sensitivity: Capable of detecting trace-level impurities.[12]

-

Excellent Separation: Resolves isomers like this compound and 3-methylthiophene effectively.

-

Definitive Identification: Mass spectral libraries aid in the unambiguous identification of known and unknown impurities.[12]

Table 1: Typical GC-MS Parameters for this compound Purity Analysis

| Parameter | Value | Rationale |

| Column | Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 µm | A polar column is essential for achieving baseline separation of the closely boiling 2- and 3-methylthiophene isomers.[14] |

| Injection Mode | Split (e.g., 100:1) | Prevents column overloading and ensures sharp peaks for accurate quantification. |

| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 60 °C (hold 5 min), then 5 °C/min to 150 °C (hold 5 min) | A slow temperature ramp is crucial for separating the isomeric impurities.[14] |

| Detector | Mass Spectrometer (Scan Mode) or FID | MS for identification, Flame Ionization Detector (FID) for robust quantification.[14] |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS excels at separation and identification, ¹H NMR provides critical structural information and can be used for quantitative analysis (qNMR) without the need for individual impurity standards, provided a high-purity internal standard is used. The chemical shifts of the ring protons are distinct for 2- and 3-methylthiophene, allowing for their differentiation.

-

This compound: Shows characteristic signals for the methyl group (~2.5 ppm) and three distinct aromatic protons.[15]

-

3-Methylthiophene: Also has a methyl signal but a different splitting pattern and chemical shifts for its three aromatic protons.

Part 3: Strategies for Impurity Mitigation and Control

A robust impurity control strategy involves both optimizing the synthesis to minimize byproduct formation (Upstream Control) and efficiently removing unavoidable impurities (Downstream Purification).

Upstream Control: Reaction Optimization

Minimizing impurity formation at the source is the most efficient and cost-effective strategy.

-

Reagent Purity: Ensure the 1,4-dicarbonyl or levulinic acid starting material is of the highest possible purity, free from isomeric contaminants.

-

Temperature Control: In the Paal-Knorr synthesis, excessively high temperatures can favor the dehydration pathway leading to furan byproducts. Maintain the lowest effective temperature to promote thionation.[6]

-

Stoichiometry: Use a sufficient excess of the sulfurizing agent to ensure the thionation pathway is favored over dehydration.[6]

-

Solvent Choice: Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene to maintain consistent temperature and prevent hydrolysis of the sulfurizing agent.[6]

Diagram: Troubleshooting Workflow for Paal-Knorr Synthesis

Caption: A logical workflow for troubleshooting low yields or high impurity levels.

Downstream Purification: Fractional Distillation

For volatile impurities with different boiling points, fractional distillation is the ultimate purification method. The separation of this compound from its critical isomer, 3-methylthiophene, is challenging but achievable due to their slight difference in boiling points.

Table 2: Boiling Points of Key Components

| Compound | Boiling Point (°C at 760 mmHg) |

| This compound | 112-113 °C[15][16] |

| 3-Methylthiophene | 114-115 °C[17] |

This small ~2 °C difference necessitates a highly efficient distillation column.

Protocol: High-Efficiency Fractional Distillation

-

Apparatus Setup:

-

Assemble a distillation apparatus using a round-bottom flask, a vacuum-jacketed Vigreux or packed column (minimum 30 cm), a distillation head with a thermometer, a condenser, and receiving flasks.

-

Ensure all glassware is dry and joints are properly sealed.

-

Wrap the column and distillation head with glass wool and aluminum foil to minimize heat loss and maintain thermal equilibrium.

-

-

Charge and Distillation:

-

Charge the crude this compound (previously washed with dilute sodium hydroxide and water to remove acidic impurities) into the distillation flask along with boiling chips.[18]

-

Heat the flask gently using a heating mantle.

-

Establish a high reflux ratio (e.g., 50:1), meaning for every 50 drops of condensate returned to the column, only 1 drop is collected as distillate.[18] This is critical for separating closely boiling isomers.

-

-

Fraction Collection:

-

Slowly collect a small forerun fraction, which will be enriched with any lower-boiling impurities.

-

Carefully monitor the head temperature. Collect the main fraction as the temperature holds steady at the boiling point of this compound (112-113 °C).

-

Collect separate, small fractions. Analyze each fraction by GC-MS to confirm purity.

-

Stop the distillation before the flask goes to dryness to prevent the concentration of high-boiling impurities and potential decomposition.

-

-

Product Handling:

-

Combine the fractions that meet the required purity specification (>99.5%).

-

Store the purified this compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.

-

Conclusion

The synthesis of high-purity this compound is a testament to meticulous process control. By understanding the mechanistic origins of key impurities, employing robust analytical techniques for their detection, and implementing a dual strategy of reaction optimization and high-efficiency purification, researchers can confidently produce material suitable for the most demanding applications in pharmaceutical and chemical development. The integrity of your final product begins with the purity of your starting materials.

References

- Physical Properties of 2- and 3-Methylthiophene. (n.d.). Industrial & Engineering Chemistry.

- Paal–Knorr synthesis - Wikipedia. (n.d.).

- This compound | C5H6S - PubChem. (n.d.).

- This compound - Wikipedia. (n.d.).

- Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.).

- 3-Methylthiophene - Wikipedia. (n.d.).

- ANALYTICAL METHOD SUMMARIES. (2021, May 24). US EPA.

- 2-methyl thiophene, 554-14-3. (n.d.). The Good Scents Company.

- 3-methylthiophene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube.

- Synthesis of Furan and Thiophene. (n.d.). SlideShare.

- levulinic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Renewable Thiophene Synthesis from Biomass Derived Methyl Levulinate and Elemental Sulfur. (n.d.). ResearchGate.

- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.

- Thiophene, 2-chloromethyl- - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.

- Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.

- Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system. (n.d.). Green Chemistry (RSC Publishing).

- Method for preparing 5-methylthienyl-2-thiol from levulinic acid. (n.d.). Google Patents.

- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent Technologies.

- Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024, January 2). MDPI.

- (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate.

- Exploring the Principles of GC-MS: Techniques and Applications. (2025, April 8). Preprints.org.

Sources

- 1. This compound | 554-14-3 [chemicalbook.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN105566285A - Method for preparing 5-methylthienyl-2-thiol from levulinic acid - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. digital-science.pubmedia.id [digital-science.pubmedia.id]

- 14. agilent.com [agilent.com]

- 15. This compound | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the 2-Methylthiophene Scaffold

An In-depth Technical Guide to the Characterization of 2-Methylthiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound, an organosulfur compound with the formula CH₃C₄H₃S, and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] The thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its ability to act as a bioisosteric replacement for the phenyl group, enhancing biological activity and physicochemical properties.[1][2] These compounds are not only integral to drug design, with applications ranging from anticancer to antibacterial agents, but are also pivotal in the development of organic electronic materials like organic field-effect transistors (OFETs) and photovoltaics (OPVs).[3][4][5]

Given their vast potential, the unambiguous structural confirmation and purity assessment of newly synthesized this compound derivatives are paramount. A multi-technique analytical approach is not just best practice; it is a necessity for establishing structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory standards. This guide provides a comprehensive overview of the core analytical techniques, explaining the causality behind experimental choices and offering field-proven insights into data interpretation for this important class of molecules.

Core Spectroscopic & Structural Characterization Techniques

A foundational characterization workflow validates the chemical identity, structure, and purity of a this compound derivative. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and, for definitive structural elucidation, Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the Method The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak that rarely interferes with signals of interest.[6][7] The key to interpreting the NMR spectra of these derivatives lies in recognizing the distinct chemical shifts and coupling patterns of the protons and carbons on the thiophene ring, which are heavily influenced by the electronic effects of other substituents.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Methyl Protons (-CH₃): A characteristic singlet appears in the upfield region, typically around δ 2.5 ppm.[1][6] This signal is a singlet because there are no adjacent protons to couple with.

-

Thiophene Ring Protons: The three protons on the thiophene ring appear in the aromatic region (δ 6.7-7.1 ppm) and exhibit a distinct splitting pattern due to spin-spin coupling.[6][7] The coupling constants (J-values) are diagnostic:

-

J(H3-H4) ≈ 3.3-3.5 Hz

-

J(H4-H5) ≈ 5.1-5.2 Hz

-

J(H3-H5) ≈ 1.1-1.2 Hz (long-range coupling)[7]

-

¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15 ppm.[6]

-

Thiophene Ring Carbons: Four signals in the aromatic region (δ 123-140 ppm). The carbon attached to the methyl group (C2) is typically the most downfield due to the substitution effect.[6]

Data Presentation: Typical NMR Data for this compound

| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity (¹H NMR) |

| ¹H | -CH₃ | ~2.49 | Singlet (s) |

| ¹H | H3 | ~6.75 | Doublet of doublets (dd) |

| ¹H | H4 | ~6.88 | Doublet of doublets (dd) |

| ¹H | H5 | ~7.07 | Doublet of doublets (dd) |

| ¹³C | -CH₃ | ~14.95 | - |

| ¹³C | C3 | ~123.03 | - |

| ¹³C | C4 | ~125.14 | - |

| ¹³C | C5 | ~126.86 | - |

| ¹³C | C2 | ~139.50 | - |

| Data sourced from PubChem and BenchChem.[1][6] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies.

Expertise & Experience: The "Why" Behind the Method While NMR maps the C-H framework, IR spectroscopy provides immediate confirmation of other key functional groups that may have been added to the this compound core, such as carbonyls (C=O), amines (N-H), or nitriles (C≡N). The presence or absence of characteristic absorption bands provides a quick quality control check. For example, in the synthesis of a thiophene-2-carboxamide derivative, the appearance of a strong C=O stretch and N-H stretches, along with the disappearance of precursor signals, provides direct evidence of the reaction's success.[8]

Data Presentation: Characteristic IR Bands for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | Thiophene Ring | 1500-1600 | Medium |

| C=O Stretch | Carbonyl (e.g., ketone, amide) | 1650-1750 | Strong |

| N-H Stretch | Amine / Amide | 3200-3500 | Medium-Strong |

| Data synthesized from general IR principles and studies on thiophene derivatives.[9][10] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high precision. High-resolution mass spectrometry (HRMS) can even determine the elemental composition, providing strong evidence for the chemical formula.

Expertise & Experience: The "Why" Behind the Method The choice of ionization technique is crucial. Electron Ionization (EI) is a common "hard" ionization technique that provides a clear molecular ion (M⁺) peak and a reproducible fragmentation pattern that can serve as a molecular fingerprint.[11] The fragmentation pattern itself is structurally informative. For this compound, a prominent peak corresponds to the molecular ion (m/z = 98), and another significant peak often arises from the loss of a hydrogen atom to form a stable thienyl-methyl cation.[12]

Single-Crystal X-ray Crystallography: The Definitive Structure

For novel crystalline derivatives, single-crystal X-ray crystallography provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[13]

Expertise & Experience: The "Why" Behind the Method This technique is the gold standard for structure proof. The primary challenge is often not the analysis itself, but growing a high-quality single crystal suitable for diffraction.[13] The resulting crystal structure provides invaluable insight into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the material's bulk properties and are critical for rational drug design and understanding charge transport in organic electronics.[14][15] For example, the analysis of 2-aminothiophene derivatives has revealed how intramolecular hydrogen bonds create planar ring systems that influence their biological activity as receptor enhancers.[15]

Visualizing the Characterization Process

A logical workflow ensures that all necessary data is collected efficiently to confirm the structure and purity of a new this compound derivative.

Caption: Workflow for the characterization of a new this compound derivative.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol describes a general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound derivative directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. If necessary, use brief sonication.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Subsequently, acquire the ¹³C spectrum, which will require a significantly larger number of scans for adequate signal-to-noise.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and calibrate the chemical shift scale to the TMS peak.

Protocol 2: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining a crystal structure.[13]

-

Crystal Growth: Grow single crystals of the derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

-

Crystal Selection: Under a microscope, select a high-quality crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.

-

Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[13] A monochromatic X-ray beam is directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement: Process the collected diffraction data. The electron density map is solved using direct methods or Patterson methods to locate the atoms. The atomic positions and thermal parameters are then refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

Validation: The final structure is validated using crystallographic software to check for geometric consistency and other quality metrics.

Conclusion

The robust characterization of this compound derivatives is a critical, multi-step process that underpins their successful application in both drug discovery and materials science. By systematically applying a suite of orthogonal analytical techniques—NMR, IR, MS, and X-ray crystallography—researchers can establish an unambiguous link between a molecule's structure and its function. This guide serves as a framework for executing this characterization with scientific rigor, ensuring that the data generated is both reliable and insightful.

References

- An In-depth Technical Guide to this compound: Properties, Synthesis, and Applic

- This compound | C5H6S | CID 11126. PubChem. [Link]

- 2-Methyl-benzo(B)thiophene. SpectraBase. [Link]

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118).

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Deriv

- Thiophene, 2-methyl-. NIST WebBook. [Link]

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

- This compound. Wikipedia. [Link]

- Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone.

- The Infrared Absorption Spectra of Thiophene Deriv

- Thiophene, 2-methyl-. NIST WebBook. [Link]

- Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- Studies in Thiophene Chemistry for Organic Electronic Materials.

- Thiophene, 2-methyl-. NIST WebBook. [Link]

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Applications of 2-Ethynylthiophene in Organic Electronics: Detailed Applic

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...

- Crystal and Molecular Structures of Two 2-Aminothiophene Deriv

- A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. ASJP. [Link]

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed Central. [Link]

- 2-methyl thiophene, 554-14-3. The Good Scents Company. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene, 2-methyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methylthiophene (CAS 554-14-3) for Researchers and Drug Development Professionals

Introduction: The Versatile Thiophene Building Block

2-Methylthiophene, a sulfur-containing heterocyclic compound, is a pivotal building block in the landscape of organic synthesis and medicinal chemistry.[1][2] This colorless, flammable liquid, with the chemical formula CH₃C₄H₃S, serves as a versatile precursor for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its derivatives are integral to the structure of numerous bioactive molecules, underscoring its significance in the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of this compound, from its fundamental properties to its applications in the synthesis of pharmaceutically relevant compounds.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 554-14-3 | [3][4] |

| Molecular Formula | C₅H₆S | [4] |

| Molecular Weight | 98.17 g/mol | |

| Appearance | Colorless liquid | [5] |

| Density | 1.014 - 1.0168 g/mL at 20-25 °C | [5][6] |

| Melting Point | -63 °C | [6][7] |

| Boiling Point | 112-113 °C | [5][6][7] |

| Flash Point | 15 °C (59 °F) - Closed Cup | [8][9] |

| Refractive Index | 1.519 - 1.523 at 20 °C | [3][8] |

| Solubility | Insoluble in water | [10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, CH₃), ~6.7-7.1 (m, 3H, thiophene protons) | |

| ¹³C NMR (CDCl₃) | δ ~15 (CH₃), ~123, ~125, ~127, ~140 (thiophene carbons) | |

| Mass Spectrometry | Molecular ion (M+) at m/z = 98 | [4] |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of this compound stems from its distinct reactivity, which is governed by the electron-rich nature of the thiophene ring.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into thiophene chemistry. A common laboratory-scale synthesis involves the Wolff-Kishner reduction of thiophene-2-carboxaldehyde.[11] Industrially, it can be produced via the vapor-phase dehydrogenation of a 1-pentanol/CS₂ mixture.[5]

Key Reactions and Mechanisms

The reactivity of this compound is dominated by electrophilic aromatic substitution, which preferentially occurs at the 5-position due to the activating and directing effects of the methyl group.

The electron-donating methyl group at the 2-position enhances the electron density of the thiophene ring, making it more susceptible to electrophilic attack than thiophene itself. The substitution predominantly occurs at the α-position (C5) which is para to the methyl group.

Mechanism of Electrophilic Aromatic Substitution at the 5-Position

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Thiophene, 2-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 7. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]

- 8. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. One moment, please... [oxfordlabfinechem.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Methylthiophene: Properties, Synthesis, and Applications

Introduction

2-Methylthiophene is an organosulfur compound that serves as a foundational building block in medicinal chemistry, materials science, and organic synthesis.[1] As a derivative of thiophene—a five-membered aromatic ring containing a sulfur atom—it exhibits versatile reactivity and unique electronic properties.[1] The thiophene moiety is recognized as a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds, and is present in numerous FDA-approved drugs.[2] This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its significance in contemporary research and drug development.

PART 1: Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow, highly flammable liquid with a characteristic sulfurous, onion-like odor.[1] Its aromaticity and the presence of the sulfur heteroatom dictate its physical properties and spectroscopic behavior.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | References |

| Molecular Formula | C₅H₆S | [1] |

| Molecular Weight | 98.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -63 °C | [1] |

| Boiling Point | 112-113 °C | [1] |

| Density | 1.014 - 1.02 g/cm³ at 20-25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.52 | [1] |

| Vapor Pressure | 47.6 mmHg at 37.7 °C | [3] |

| Flash Point | 7 - 15 °C | [1] |

| Solubility in Water | 112.6 mg/L at 25 °C (immiscible/slightly soluble) | [1] |

| LogP (o/w) | 2.33 | [1] |

Spectroscopic Data and Interpretation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.

The proton NMR spectrum provides clear diagnostic signals for the three aromatic protons and the methyl group protons. The regiochemistry is confirmed by the characteristic coupling constants between adjacent aromatic protons.[4][5]

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.07 (dd, 1H, H5), 6.89 (dd, 1H, H3), 6.75 (dd, 1H, H4), 2.50 (s, 3H, -CH₃).[4]

-

Interpretation:

-

The signal at 2.50 ppm is a singlet, integrating to 3 protons, corresponding to the methyl group at the C2 position.

-

The downfield signals correspond to the aromatic protons. The proton at the C5 position (H5, ~7.07 ppm ) is coupled to H4. The proton at C3 (H3, ~6.89 ppm ) is coupled to H4. The proton at C4 (H4, ~6.75 ppm ) is coupled to both H3 and H5, resulting in a doublet of doublets.[6] Typical coupling constants (J-values) for thiophene rings are J₃₄ ≈ 3.3 Hz, J₄₅ ≈ 5.1 Hz, and J₃₅ ≈ 1.2 Hz.[4]

-

The ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the aromatic ring and the one methyl carbon.[7][8]

-

¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 139.5 (C2), 126.9 (C5), 125.1 (C4), 123.0 (C3), 15.0 (-CH₃).[7]

-

Interpretation:

PART 2: Synthesis and Chemical Reactivity

This compound is a versatile intermediate whose reactivity is dominated by the electron-rich nature of the thiophene ring.

Synthesis of this compound